The synthesis of compounds listed under EINECS typically involves various methods depending on the specific chemical structure and desired properties. Common synthesis techniques include:
The molecular structure of compound 257-122-4 can be analyzed through various techniques such as:
While specific structural data for compound 257-122-4 is not detailed in the provided sources, it is crucial for researchers to utilize these analytical techniques to elucidate its structure accurately.
Technical details about specific reactions would require access to experimental data or literature that documents its reactivity profile in various conditions.
The mechanism of action for compound 257-122-4 would depend significantly on its chemical nature and intended application. Generally, mechanisms can be outlined as follows:
Data regarding specific mechanisms would typically be derived from pharmacological studies or toxicological assessments.
The physical and chemical properties of compound 257-122-4 are critical for understanding its behavior in various environments. Key properties include:
These properties can be determined through experimental measurements or predicted using computational chemistry methods.
Compound 257-122-4 has potential applications across various scientific fields including:
Understanding its applications requires ongoing research to explore new uses as well as compliance with safety regulations in handling such substances.
The development of DBU-formate (CAS: 51301-55-4) originated from systematic investigations into bicyclic amidine base chemistry during the mid-20th century. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) itself was first synthesized in 1968 as a sterically hindered, strong organic base (pKa of conjugate acid: ~11.5–12.0 in water). Researchers rapidly recognized that its protonation generated thermally stable salts with improved handling properties compared to free DBU, while retaining significant catalytic activity. The formic acid adduct emerged as a particularly versatile derivative due to formate’s biocompatibility and nucleophilic transfer potential [2].
Table 1: Key Identifiers and Nomenclature of EINECS 257-122-4
Nomenclature Type | Identifier |
---|---|
Systematic Name | Formic acid, compound with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) |
Common Synonyms | DBU formate; Formic acid DBU salt; 1,8-Diazabicyclo[5.4.0]undec-7-ene formate |
CAS Registry | 51301-55-4 |
EINECS | 257-122-4 |
Molecular Formula | C₁₀H₁₈N₂O₂ |
Molar Mass | 198.26 g/mol |
The salt’s formal registration under EINECS 257-122-4 in 1971 standardized its commercial and research identity, facilitating broader application exploration. Synthetic routes were optimized through acid-base stoichiometric control, typically involving direct 1:1 addition of formic acid to DBU in aprotic solvents. This affords the salt as a low-melting crystalline solid or viscous liquid with high solubility across polar and non-polar media—a critical adaptation enabling homogeneous reaction conditions [2]. Unlike early organocatalysts requiring inert atmospheres or cryogenic temperatures, DBU-formate proved effective under ambient conditions, accelerating its adoption in industrial workflows.
Organocatalyst salts like DBU-formate occupy a strategic niche in contemporary synthesis, bridging the reactivity gap between conventional organocatalysts and metal complexes. They function as bifunctional catalysts wherein the cation (DBU-H⁺) activates electrophiles through hydrogen bonding or electrostatic interactions, while the formate anion serves as a renewable hydride donor or nucleophile. This duality enables intricate reaction pathways inaccessible to simple amines or acids [2].
In pharmaceutical synthesis, DBU-formate excels in multicomponent reactions constructing nitrogen heterocycles—core motifs in >60% of marketed drugs. For example, it catalyzes the efficient formation of benzoxazinones and pyrrolidines via tandem imine formation/cyclization sequences, where traditional catalysts would require stoichiometric reagents. Its weak nucleophilicity minimizes side reactions, enabling high regioselectivity in polyfunctional substrates .
Table 2: Comparative Advantages of DBU-Formate in Target Pharmaceutical Syntheses
Target Pharmacophore | Reaction Type | Key Advantage of DBU-Formate |
---|---|---|
Benzoxazinones | Cyclocondensation | >90% yield under solvent-free conditions |
Pyrrolidines | Tandem Michael addition/cyclization | Enantioselectivity via ion-pair directed stereocontrol |
(+)-Paroxetine | Asymmetric alkylation | Recyclable catalyst phase (5 cycles, <5% activity loss) |
Pyrazolinones | 1,3-Dipolar cycloaddition | Ambient temperature operation, 3-hour completion |
DBU-formate also underpins advancements in sustainable methodology. As a non-metal catalyst, it circumvents heavy-metal contamination in APIs (Active Pharmaceutical Ingredients) and simplifies purification. Recent innovations exploit its compatibility with dual catalytic systems—notably organophotocatalysis—where DBU-formate regulates proton-coupled electron transfer (PCET) in radical-mediated C–C bond formations. For instance, tricyclic coumarin synthesis achieves 85% yield using 5 mol% DBU-formate under visible light irradiation, whereas classical bases promote polymerization .
Nevertheless, scalability challenges persist. Catalyst loading (typically 5–20 mol%) remains higher than metal-based systems due to moderate turnover frequencies. Research focuses on immobilizing DBU-formate onto polymeric or magnetic supports to enhance recyclability—a critical step toward industrial adoption in green chemistry frameworks .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: